molecular formula C24H49N3O B14284618 N,N-bis(3-aminopropyl)octadec-9-enamide CAS No. 138249-75-9

N,N-bis(3-aminopropyl)octadec-9-enamide

Cat. No.: B14284618
CAS No.: 138249-75-9
M. Wt: 395.7 g/mol
InChI Key: UMYYQSAGBDSXQW-UHFFFAOYSA-N
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Description

N,N-bis(3-aminopropyl)octadec-9-enamide is a polyamine-based amide derivative featuring an 18-carbon unsaturated chain (octadec-9-enyl) linked to two 3-aminopropyl groups via amide bonds. Its structure combines a lipophilic unsaturated hydrocarbon tail with hydrophilic polyamine moieties, making it amphiphilic.

Properties

CAS No.

138249-75-9

Molecular Formula

C24H49N3O

Molecular Weight

395.7 g/mol

IUPAC Name

N,N-bis(3-aminopropyl)octadec-9-enamide

InChI

InChI=1S/C24H49N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27(22-17-20-25)23-18-21-26/h9-10H,2-8,11-23,25-26H2,1H3

InChI Key

UMYYQSAGBDSXQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CCCN)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(3-aminopropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Activation of Octadec-9-enoic Acid: The carboxylic acid group of octadec-9-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Amidation Reaction: The activated octadec-9-enoic acid is then reacted with 3-aminopropylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(3-aminopropyl)octadec-9-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated amides.

    Substitution: The primary amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated amides

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

N,N-bis(3-aminopropyl)octadec-9-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of N,N-bis(3-aminopropyl)octadec-9-enamide involves its interaction with biological membranes and proteins. The primary amine groups can form hydrogen bonds and ionic interactions with target molecules, while the long aliphatic chain allows for membrane insertion and disruption. This dual functionality contributes to its bioactivity and potential therapeutic effects.

Comparison with Similar Compounds

N,N-bis(3-aminopropyl)dodecylamine

  • Structure: A tertiary alkyl amine with a 12-carbon (dodecyl) chain and two 3-aminopropyl groups.
  • Function : Used as a disinfectant in veterinary applications.
  • Key Findings :
    • Antimicrobial Efficacy : Associated with outbreaks of Serratia mastitis in dairy herds when used in teat disinfectants. Its shorter chain length (C12 vs. C18) may reduce lipid solubility and membrane disruption efficiency compared to octadec-9-enamide .
    • Stability : Solutions with lower concentrations degrade faster due to component dissociation. For example, 0.1% solutions lose efficacy within weeks, necessitating fresh preparation .

Bis-naphthalimide Polyamine Conjugates

  • Structure: Bis-naphthalimide moieties connected via polyamine linkers (e.g., N,N-bis(3-aminopropyl)methylamine or ethylenediamine).
  • Function : Anticancer agents targeting DNA intercalation.
  • Key Findings: DNA Binding: Ethylenediamine-linked bis-naphthalimides exhibit weak intercalation but strong DNA helix binding, enabling bioimaging applications. Methylamine-linked analogs show potent cytotoxicity (IC50: 1.60–2.73 µM in cancer cell lines) . In Vivo Activity: A diethylenetriamine-bridged analog reduced tumor weight by 44.7% in xenograft models, outperforming mono-naphthalimide derivatives .
  • Contrast with Octadec-9-enamide : The absence of aromatic moieties in octadec-9-enamide suggests a different mechanism (e.g., membrane disruption vs. DNA binding). However, its polyamine groups may still facilitate cellular uptake.

Fusidic Acid Derivatives with Polyamine Fragments

  • Structure: Fusidic acid modified with polyamines (e.g., N,N-bis(3-aminopropyl)-1,3-propanediamine).
  • Function : Antimicrobial agents targeting bacterial membranes.
  • Key Findings: Activity Spectrum: C21 amides with spermine/spermidine fragments showed broad antimicrobial activity, while 3-amino-substituted fusidic acid derivatives were inactive . Synthetic Optimization: Titanium-catalyzed reductive amination improved yields and minimized side products .
  • Contrast with Octadec-9-enamide : The unsaturated C18 chain in octadec-9-enamide may enhance membrane permeability compared to fusidic acid’s rigid steroid backbone.

Polyamidoamine (PAMAM) Dendrimer Precursors

  • Structure: N,N-bis(3-aminopropyl)amine derivatives used in dendrimer synthesis.
  • Function : Drug delivery systems and antimicrobial peptidomimetics.
  • Key Findings :
    • Solid-Phase Synthesis : Ethyl trifluoroacetate-protected derivatives enabled cost-effective dendrimer construction with tailored amphiphilicity .
  • Contrast with Octadec-9-enamide : The amide linkage in octadec-9-enamide may reduce nucleophilicity compared to primary amines in PAMAM precursors, altering dendrimer branching efficiency.

Data Tables

Table 2: Structural and Functional Differences

Feature Octadec-9-enamide Dodecylamine Analog Bis-naphthalimide Conjugates
Chain Length C18 (unsaturated) C12 (saturated) Aromatic moieties
Functional Groups Amide, polyamine Tertiary amine Imide, polyamine
Primary Mechanism Membrane disruption (inferred) Membrane destabilization DNA intercalation/binding

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